5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide
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Overview
Description
5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide is an organic compound that features a pyridine ring attached to a benzene ring through a carbonylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acetylene and hydrogen cyanide.
Coupling with Benzene Derivative: The pyridine derivative is then coupled with a benzene derivative that has carboxylic acid groups at the 1 and 3 positions.
Amidation Reaction: The final step involves the amidation reaction where the carbonyl group of the pyridine derivative reacts with the amine groups of the benzene derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-3-yl)benzene-1,3-dicarboxylic acid: Similar structure but lacks the carbonylamino linkage.
5-(pyridin-3-yl)isophthalic acid: Another similar compound with slight structural variations.
Uniqueness
5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide is unique due to its specific carbonylamino linkage, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-(pyridine-3-carbonylamino)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-12(19)9-4-10(13(16)20)6-11(5-9)18-14(21)8-2-1-3-17-7-8/h1-7H,(H2,15,19)(H2,16,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNIDLBRXDJHPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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